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Cat. No.: B610766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions between

Selatogrel, a potent and reversible P2Y12 receptor antagonist, and its target, the P2Y12

receptor. This document outlines the critical role of the P2Y12 receptor in thrombosis, the

mechanism of action of Selatogrel, and the molecular modeling approaches used to

characterize this interaction.

Introduction: The P2Y12 Receptor and the Advent of
Selatogrel
The P2Y12 receptor, a G-protein coupled receptor (GPCR), is a key player in platelet activation

and aggregation, making it a critical target for antiplatelet therapies.[1] When activated by its

endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling

cascade that leads to thrombus formation.[2][3] Antiplatelet agents targeting this receptor are

crucial in the management of acute coronary syndromes (ACS) and the prevention of

thrombotic events.[1]

Selatogrel (formerly ACT-246475) is a novel, highly selective, and reversible P2Y12 receptor

antagonist developed for subcutaneous administration.[4] Its rapid onset of action makes it a

promising therapeutic option in emergency situations like acute myocardial infarction (AMI).

Unlike irreversible thienopyridine inhibitors such as clopidogrel and prasugrel, Selatogrel's
reversible binding offers a more flexible therapeutic window.
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The P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events. The

receptor is coupled to the inhibitory G-protein, Gαi. Activation of the P2Y12 receptor leads to

the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine

monophosphate (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of

vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation.

Simultaneously, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K),

leading to the activation of Akt (also known as protein kinase B). This pathway contributes to

the amplification of platelet aggregation and granule secretion. Ultimately, these signaling

events result in the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor,

enabling it to bind fibrinogen and mediate platelet aggregation.
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Molecular Interaction of Selatogrel with the P2Y12
Receptor
Selatogrel is a 2-phenylpyrimidine-4-carboxamide analog that acts as a potent, reversible, and

selective antagonist of the P2Y12 receptor. Binding studies with radiolabeled Selatogrel have

demonstrated that it is a competitive antagonist of ADP binding to the P2Y12 receptor.

Structural studies have revealed that Selatogrel binds to the P2Y12 receptor, stabilizing it in an

inactive conformation. This is consistent with findings that Selatogrel acts as an inverse

agonist, meaning it can inhibit the basal, constitutive activity of the P2Y12 receptor in the

absence of an agonist. This inverse agonism is demonstrated by Selatogrel's ability to

increase basal cAMP levels in human platelets. The co-crystal structure of Selatogrel bound to

the P2Y12 receptor shows that it occupies a pocket spanning from helix III to VII, sterically

overlapping with the proposed binding site for ADP.

Pharmacokinetic and pharmacodynamic modeling has been employed to understand the

interaction of Selatogrel with the P2Y12 receptor, especially when transitioning to oral P2Y12

antagonists. These models incorporate a receptor-pool compartment where multiple drugs can

bind concurrently, either reversibly or irreversibly.

Quantitative Data Summary
The following tables summarize the available quantitative data for Selatogrel's interaction with

the P2Y12 receptor.

Table 1: Binding Affinity and Potency of Selatogrel
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Parameter Value Species
Assay
Conditions

Reference

Binding Affinity

(Kd)
3.5 nM Human

Reversible

binding mode

Binding Affinity

(Kd)
1.5 nM Human

Radioligand

binding studies

IC50 (ADP-

induced platelet

aggregation)

14 nM Human

Light

Transmission

Aggregometry

Table 2: Pharmacodynamic Effects of Selatogrel from Phase 2 Clinical Trials

Dose

Primary
Endpoint (PRU
< 100 at 30
min)

Onset of
Action (PRU <
100 at 15 min)

Sustained
Effect (PRU <
100 at 60 min)

Reference

8 mg 91% of patients 75% of patients 75% of patients

16 mg
95-96% of

patients
91% of patients 96% of patients

PRU: P2Y12 Reaction Units, a measure of platelet reactivity.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2Y12 receptor

antagonists. Below are outlines of key experimental protocols used in the characterization of

Selatogrel.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for its receptor.
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Objective: To quantify the direct interaction between radiolabeled Selatogrel and the P2Y12

receptor.

Materials:

Membranes from cells expressing the human P2Y12 receptor.

Radiolabeled Selatogrel (e.g., [3H]Selatogrel).

Non-radiolabeled Selatogrel or another P2Y12 antagonist for competition studies.

Assay buffer (e.g., Tris-HCl with MgCl2).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: Incubate the cell membranes with increasing concentrations of radiolabeled

Selatogrel in the assay buffer. For competition assays, incubate with a fixed concentration of

radiolabeled Selatogrel and increasing concentrations of non-radiolabeled Selatogrel.

Separation: After reaching equilibrium, separate the bound from unbound radioligand by

rapid filtration through glass fiber filters.

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Analyze the data using non-linear regression to determine the Kd

(dissociation constant) and Bmax (maximum number of binding sites) for saturation binding,

or the Ki (inhibitory constant) for competition binding.

Platelet Aggregation Assays
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These functional assays measure the ability of a compound to inhibit ADP-induced platelet

aggregation.

Objective: To measure the change in light transmission through a suspension of platelet-rich

plasma (PRP) as platelets aggregate.

Materials:

Platelet-rich plasma (PRP) prepared from fresh whole blood.

Platelet-poor plasma (PPP) as a reference.

ADP solution as the agonist.

Selatogrel or other test compounds.

Aggregometer.

Procedure:

Preparation: Place PRP in a cuvette with a stir bar in the aggregometer and allow it to

equilibrate.

Baseline: Establish a baseline light transmittance with PRP. Set 100% transmittance with

PPP.

Incubation: Add Selatogrel or vehicle control to the PRP and incubate for a specified time.

Aggregation: Add ADP to induce platelet aggregation and record the change in light

transmittance over time.

Data Analysis: The maximum aggregation is determined, and the IC50 value (the

concentration of inhibitor that causes 50% inhibition of aggregation) is calculated.

This is a point-of-care, whole-blood assay to measure P2Y12-mediated platelet reactivity.

Objective: To provide a rapid and specific measure of P2Y12 receptor inhibition.
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Materials:

VerifyNow P2Y12 assay cartridge.

Fresh whole blood collected in a 3.2% sodium citrate tube.

VerifyNow instrument.

Procedure:

Sample Collection: Collect a whole blood sample following standard procedures.

Assay Cartridge: The cartridge contains fibrinogen-coated beads, ADP as the agonist, and

prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor.

Measurement: The instrument measures the change in light transmittance as activated

platelets bind to the fibrinogen-coated beads, causing agglutination.

Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value

indicates a higher level of P2Y12 inhibition. The instrument can also calculate the

percentage of inhibition based on a baseline measurement.
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Conclusion
Selatogrel represents a significant advancement in antiplatelet therapy, offering rapid, potent,

and reversible inhibition of the P2Y12 receptor. Molecular modeling and structural studies have

provided a detailed understanding of its interaction with the P2Y12 receptor, revealing a

competitive, reversible binding mode and inverse agonist activity. The quantitative data from
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binding and functional assays underscore its high potency. The experimental protocols outlined

in this guide are fundamental to the continued investigation and clinical application of

Selatogrel and other P2Y12 inhibitors. This comprehensive understanding of the molecular

interactions of Selatogrel is vital for optimizing its therapeutic use and for the future

development of novel antiplatelet agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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